
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of specific enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone can modulate various biochemical and physiological processes in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, the compound's low solubility in water may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify specific molecular targets that may be involved in its pharmacological effects. Another direction is to evaluate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound's potential as a lead compound for the development of novel drugs with improved pharmacological properties could be explored.
Synthesis Methods
The synthesis of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone has been described in the literature. One of the methods involves the reaction of 5-methylfurfural with 2-methyl-6-phenylmorpholine-4-carbaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid.
Scientific Research Applications
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(5-methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-15(20-12)17(19)18-10-13(2)21-16(11-18)14-6-4-3-5-7-14/h3-9,13,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOEMRFZJNOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
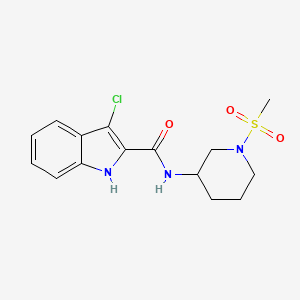
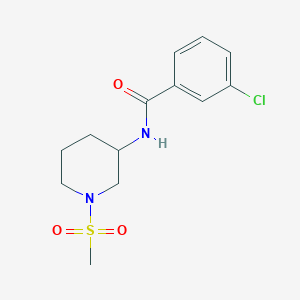
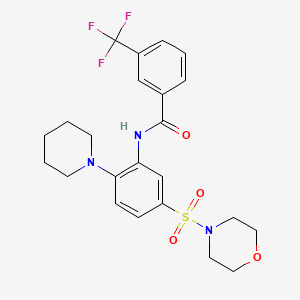
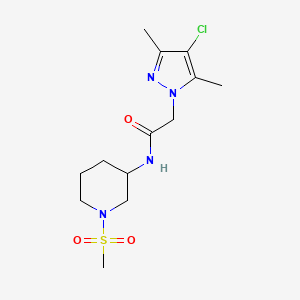
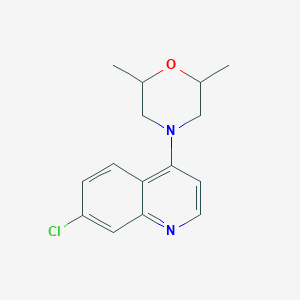
![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)


![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)